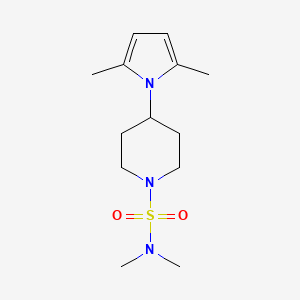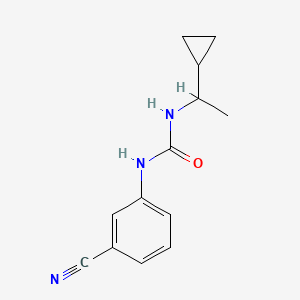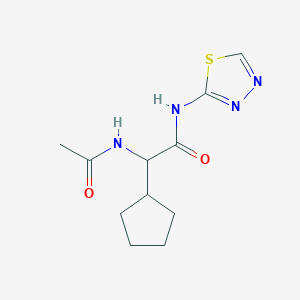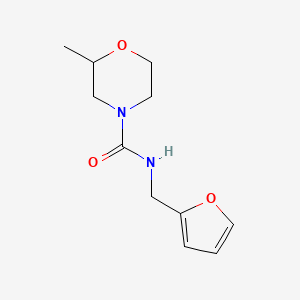
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide, also known as Sunitinib, is a small molecule inhibitor that has been extensively researched for its therapeutic potential in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
作用機序
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide works by inhibiting the activity of several receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. These receptors are involved in the growth and proliferation of cancer cells, and their inhibition by 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide has been shown to lead to the inhibition of angiogenesis and tumor growth. 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide also inhibits the activity of other kinases, such as RET and FLT3, which are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide has been shown to have several biochemical and physiological effects. It inhibits angiogenesis, which is the process of the formation of new blood vessels. This leads to the inhibition of tumor growth and metastasis. 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide also induces apoptosis, which is the programmed cell death of cancer cells. It has been shown to have anti-tumor activity in several types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors.
実験室実験の利点と制限
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and manipulate in the lab. It has also been extensively studied, and its mechanism of action is well understood. However, 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide has some limitations for lab experiments. It has been shown to have off-target effects, which can lead to unwanted side effects. It is also relatively expensive, which can limit its use in some labs.
将来の方向性
There are several future directions for the research on 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide. One direction is to investigate its potential therapeutic applications in other types of cancer. Another direction is to develop new 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide derivatives that have improved efficacy and fewer side effects. Additionally, the combination of 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active research. Finally, the development of new delivery methods for 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide, such as nanoparticles and liposomes, is another area of future research.
Conclusion
In conclusion, 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in cancer treatment. Its mechanism of action has been extensively studied, and its biochemical and physiological effects have been well documented. While it has some limitations for lab experiments, there are several future directions for the research on 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide, including investigating its potential therapeutic applications in other types of cancer, developing new 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide derivatives, and exploring new delivery methods.
合成法
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide can be synthesized through a multi-step process, involving several chemical reactions. The first step involves the condensation of 2,5-dimethylpyrrole with N,N-dimethylpiperidine-1-sulfonyl chloride, which results in the formation of 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide. This compound is then subjected to further chemical reactions to yield 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide.
科学的研究の応用
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide has been extensively researched for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT). These receptors are involved in the growth and proliferation of cancer cells, and their inhibition by 4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide has shown promising results in preclinical studies.
特性
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-N,N-dimethylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S/c1-11-5-6-12(2)16(11)13-7-9-15(10-8-13)19(17,18)14(3)4/h5-6,13H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZZVRYHERYPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2CCN(CC2)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)



![1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea](/img/structure/B7528838.png)


![[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7528849.png)

![1-Phenyl-2-thieno[2,3-d]pyrimidin-4-ylsulfanylethanol](/img/structure/B7528864.png)

![3-(3-Fluorophenyl)-5-[1-(4-methylsulfonyl-3-nitrophenyl)piperidin-3-yl]-1,2,4-oxadiazole](/img/structure/B7528869.png)
![(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7528886.png)
